molecular formula C17H20N2O2S B12190834 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12190834
M. Wt: 316.4 g/mol
InChI Key: NFMBEVPJSJGKOH-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a pyrrole ring at the 2-position and a tetrahydrofuran (THF)-derived carboxamide group at the 3-position. Its structure combines aromatic heterocycles (pyrrole, thiophene) with a semi-rigid THF moiety, suggesting unique electronic and steric properties.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O2S/c20-16(18-11-12-5-4-10-21-12)15-13-6-3-7-14(13)22-17(15)19-8-1-2-9-19/h1-2,8-9,12H,3-7,10-11H2,(H,18,20)

InChI Key

NFMBEVPJSJGKOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, protecting groups, and specific solvents to control the reaction environment .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis would be a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 5,6-dihydro-4H-cyclopenta[b]thiophene scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name/ID Substituents Molecular Formula Key Features
Target Compound 2-(1H-pyrrol-1-yl), N-(tetrahydrofuran-2-ylmethyl) C17H19N3O2S Pyrrole enhances π-π stacking; THF group increases lipophilicity (predicted XLogP ≈ 3.5–4.0) .
Compound C12 () N-(3-(oxazol-2-ylcarbamoyl)), coumarin-derived carboxamide C22H18N4O4S Higher density (1.4056 g/cm³); coumarin may confer fluorescence properties.
Compound C14 () 2-((5-amino-1H-pyrazol-3-yl)amino), N-(oxazol-2-yl) C15H14N6O2S Lower melting point (33.1°C); amino-pyrazole improves solubility via H-bonding .
Compound 2-[(1,3-dioxoisoindol-2-yl)acetyl]amino, N-(THF-2-ylmethyl) C22H22N4O5S Isoindole dione increases steric bulk; potential for enhanced π-interactions.
Compound N-(3-carbamoyl), benzofuran-2-carboxamide C17H14N2O3S Lower molecular weight (326.4 g/mol); XLogP3 = 3.6 suggests moderate lipophilicity .

Physical Properties

  • Melting Points : Analogues range from 29.0°C (C15) to 40.3°C (C13), influenced by substituent rigidity and intermolecular forces . The target compound’s THF group may lower melting points compared to aromatic substituents (e.g., benzofuran in ).
  • Density : Ranges from 1.3947 g/cm³ (C13) to 1.5376 g/cm³ (C15). The target compound’s density is likely intermediate (~1.4–1.5 g/cm³) due to its balanced substituents.
  • Hydrogen Bonding: The amide group in the target compound provides two H-bond donors (NH) and two acceptors (C=O, THF oxygen), comparable to (2 donors, 4 acceptors) .

Computational and Experimental Insights

  • Crystallography : Tools like ORTEP-3 () could resolve its crystal structure, particularly hydrogen-bonding networks critical for packing efficiency .

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS Number: 1190239-78-1) is a synthetic organic molecule with potential biological activity. Understanding its pharmacological properties is essential for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C17_{17}H20_{20}N2_2O2_2S
  • Molecular Weight : 316.4 g/mol
  • Structure : The compound features a pyrrole ring, a tetrahydrofuran moiety, and a cyclopentathiophene structure, which contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Antitumor Activity

Studies have shown that compounds with similar structural features to 2-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can possess significant antitumor effects. For instance, related compounds have demonstrated:

  • IC50_{50} values in the low micromolar range against various cancer cell lines.
  • Mechanisms of action including apoptosis induction and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

Compounds within this structural class are often evaluated for their ability to inhibit specific enzymes associated with tumor growth. For example:

  • Inhibitory effects on kinases involved in cancer progression have been reported.

Case Study 1: Antitumor Evaluation

A study synthesized several derivatives of thiophene-based compounds and evaluated their antitumor potency against human cancer cell lines. The most active compound exhibited an IC50_{50} of 0.08 µM against HT-29 cells, significantly outperforming standard treatments like sorafenib .

Case Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the observed antitumor activity could be attributed to the inhibition of CRAf kinase, leading to reduced cell proliferation and increased apoptosis in targeted cancer cells .

Research Findings

Activity TypeObserved EffectsReference
AntitumorIC50_{50} values as low as 0.08 µM
Enzyme InhibitionInhibition of CRAf kinase
Cell Cycle ArrestG2/M phase arrest observed in treated cells

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